molecular formula C19H24N2 B154323 (2alpha,5beta,6alpha,18beta)-Ibogamine CAS No. 1673-99-0

(2alpha,5beta,6alpha,18beta)-Ibogamine

Cat. No.: B154323
CAS No.: 1673-99-0
M. Wt: 280.4 g/mol
InChI Key: LRLCVRYKAFDXKU-QOFYIIDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2alpha,5beta,6alpha,18beta)-Ibogamine is a naturally occurring monoterpenoid indole alkaloid, part of the iboga alkaloid family. This compound is structurally related to ibogaine, a well-known psychoactive substance derived from the root bark of the Tabernanthe iboga shrub. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2alpha,5beta,6alpha,18beta)-Ibogamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of epiibogamine, which can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

(2alpha,5beta,6alpha,18beta)-Ibogamine is structurally similar to other iboga alkaloids, such as ibogaine and catharanthine. it exhibits unique properties that distinguish it from these compounds:

Comparison with Similar Compounds

(2alpha,5beta,6alpha,18beta)-Ibogamine’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

CAS No.

1673-99-0

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1

InChI Key

LRLCVRYKAFDXKU-QOFYIIDASA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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